1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
Overview
Description
1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is a dihydroxyanthraquinone compound that carries an additional sulfo substituent at the 3-position. . It is a significant compound in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Anthraquinone derivatives, which this compound is a part of, have been extensively studied as therapeutic agents against covid-19, specifically acting against 3clpro and plpro proteases .
Mode of Action
It’s known that anthraquinone derivatives can interact with their targets through various mechanisms, including inhibition of key enzymes .
Biochemical Pathways
Anthraquinone derivatives are known to influence a broad spectrum of biologically important properties .
Result of Action
Anthraquinone derivatives are known for their broad spectrum of biologically important properties .
Action Environment
One study suggests that a similar compound has high stability at both ph 9 and 12 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid typically involves the sulfonation of 1,2-dihydroxyanthraquinone. One common method includes reacting 1,2-dihydroxyanthraquinone with sulfuric acid under controlled conditions to introduce the sulfo group at the 3-position .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, concentration of sulfuric acid, and reaction time to ensure high yield and purity. The process may also involve purification steps like recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the anthraquinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and pharmaceuticals .
Scientific Research Applications
1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed as a biological stain, particularly in histology for staining calcium deposits.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles and other materials
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxy-9,10-anthraquinone: Known for its use in the synthesis of antipsoriatic drugs.
1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid: Similar structure but with an amino group, used in different staining applications.
Uniqueness
1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is unique due to its specific sulfo group positioning, which imparts distinct chemical properties and applications, particularly in biological staining and industrial dye production .
Properties
IUPAC Name |
1-hydroxy-9,10-dioxoanthracene-2-sulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O6S/c15-12-7-3-1-2-4-8(7)13(16)11-9(12)5-6-10(14(11)17)21(18,19)20/h1-6,17H,(H,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJSTIHCWHYVKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385508 | |
Record name | STK367381 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56670-83-8 | |
Record name | STK367381 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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